Mycotrienin I - 82189-03-5

Mycotrienin I

Catalog Number: EVT-336959
CAS Number: 82189-03-5
Molecular Formula: C36H48N2O8
Molecular Weight: 636.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mycotrienin I, also known as Ansatrienin A, is a naturally occurring benzoquinoid ansamycin antibiotic. [, , , , ] It is produced by various strains of Streptomyces, including Streptomyces rishiriensis and Streptomyces collinus. [, , , , , ] Mycotrienin I is characterized by its unique 21-membered macrocyclic lactam ring and a cyclohexanecarbonylalanine moiety. [, ] This compound exhibits potent antifungal and antitumor activities, making it a valuable subject in scientific research. [, , , , ]

2.1. Isolation from Streptomyces Species:

Mycotrienin I is primarily obtained through fermentation of Streptomyces species, followed by extraction and purification. [, , ]

Example:

  • Streptomyces rishiriensis T-23 fermentation yields Mycotrienin I alongside related compounds like Mycotrienin II and mycotrienols. [, ]
  • Extraction is typically performed using aqueous acetone from harvested mycelia, followed by ethyl acetate re-extraction. []
  • Purification often involves chromatography techniques. []
Future Directions
  • Development of Analogues with Improved Properties: Further investigation of Mycotrienin I analogues could lead to the discovery of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. [, , ] This could involve modifications to the macrocycle, the side chain, or the benzoquinone moiety.
  • Understanding the Resistance Mechanisms: Investigations into the mechanisms of resistance to Mycotrienin I in various organisms could provide valuable insights for developing strategies to overcome drug resistance. [, ]
  • Expanding Biosynthetic Capabilities: Harnessing the knowledge gained from Mycotrienin I biosynthesis could facilitate the engineering of Streptomyces strains or related organisms to produce novel ansamycin derivatives with tailored functionalities. [, ]

Mycotrienin II

Compound Description: Mycotrienin II, like Mycotrienin I, is a benzoquinoid ansamycin antibiotic characterized by a 21-membered macrocyclic lactam ring and a cyclohexanecarbonylalanine moiety []. These two compounds are closely related congeners, differing only in the stereochemistry of the alanine residue []. Mycotrienin II also demonstrates potent inhibitory activity against osteoclastic bone resorption, similar to Mycotrienin I [].

Mycotrienol I

Compound Description: Mycotrienol I is another congener of Mycotrienin I, structurally differentiated by the presence of a hydroxyl group instead of a ketone group at a specific position on the ansa ring []. While Mycotrienol I shares structural similarities with Mycotrienin I, it does not exhibit cross-resistance with Mycotrienin I in amphotericin B-resistant cell lines [].

Mycotrienol II

Compound Description: Mycotrienol II is structurally similar to Mycotrienin II, with the key difference being the presence of a hydroxyl group instead of a ketone group, mirroring the relationship between Mycotrienin I and Mycotrienol I []. Similar to Mycotrienol I, Mycotrienol II also lacks cross-resistance with Mycotrienin I and II in specific cell lines [].

Ansatrienin A

Compound Description: Ansatrienin A, formerly known as Mycotrienin II, is another name for the same compound []. This highlights the often-encountered issue of synonymous naming in natural product chemistry.

Ansatrienin B

Compound Description: Ansatrienin B, formerly known as Mycotrienin I, is another name for the same compound [].

22-O-Methylmycotrienin II

Compound Description: 22-O-Methylmycotrienin II is a minor component isolated alongside Mycotrienin I and II []. It is characterized by a methyl group substitution on the 22-oxygen atom of the macrocycle [].

19-Deoxymycotrienin II

Compound Description: 19-Deoxymycotrienin II is another minor component found alongside Mycotrienin I and II, characterized by the absence of a hydroxyl group at the 19 position [].

Ansatrienols I-K (1-3)

Compound Description: Ansatrienols I-K (1-3) are new ansatrienin analogues obtained by deleting the astC and astF2 genes in Streptomyces sp. XZQH13, which are responsible for side chain assembly and C-19 hydroxylation, respectively [].

Trienomycinol

Compound Description: Trienomycinol, along with 3-O-demethyltrienomycinol, were isolated alongside Ansatrienols I-K after deleting the astC and astF2 genes in Streptomyces sp. XZQH13 [].

3-O-Demethyltrienomycinol

Compound Description: 3-O-Demethyltrienomycinol was isolated along with Trienomycinol and Ansatrienols I-K after deleting the astC and astF2 genes in Streptomyces sp. XZQH13 [].

Trienomycin A

Compound Description: Trienomycin A is another ansamycin antibiotic that shares structural similarities with Mycotrienin I, particularly in the macrocyclic lactam ring and the presence of a triene system [].

Trienomycin F

Compound Description: Trienomycin F, like Trienomycin A, belongs to the ansamycin family and exhibits structural similarities with Mycotrienin I, particularly in the macrocyclic core [].

Trienomycin G

Compound Description: Trienomycin G was isolated, alongside Trienomycin A, from the XZQH13OEΔastF2 strain [].

Ansatrienols B-H (1-7)

Compound Description: Ansatrienols B-H (1-7) are a group of new ansatrienin-type ansamycins identified after deleting the astC gene in Streptomyces sp. XZQH13OE, which is responsible for assembling the N-cyclohexanoyl D-alanyl side chain [].

Synthesis Analysis

The synthesis of Mycotrienin I has been explored through various methodologies, with significant advancements made in asymmetric synthesis techniques. One notable method involves the use of chiral allylsilane reagents to construct the stereogenic centers necessary for the compound's structure. This approach allows for high diastereoselectivity and efficiency in synthesizing complex molecular architectures .

The total synthesis typically involves several key steps:

  1. Formation of the Polyketide Backbone: The initial step involves loading 3-amino-5-hydroxybenzoic acid onto a polyketide synthase complex.
  2. Chain Elongation: Sequential reactions extend the polyketide chain through iterative cycles of condensation and reduction.
  3. Functionalization: The introduction of functional groups occurs at various stages to achieve the desired chemical structure.
  4. Final Modifications: The final steps often include cyclization reactions to form the macrocyclic lactam structure characteristic of Mycotrienin I .
Molecular Structure Analysis

The molecular structure of Mycotrienin I features a complex arrangement with multiple stereogenic centers, which contributes to its biological activity. The compound's chemical formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, and it exhibits a characteristic macrocyclic lactam structure typical of ansamycins.

Structural Data

  • Molecular Weight: 274.31 g/mol
  • Key Functional Groups: Amine, hydroxyl, and ester groups are present within its structure.
  • Stereochemistry: Mycotrienin I contains four stereogenic centers, which are crucial for its biological interactions and efficacy .
Chemical Reactions Analysis

Mycotrienin I undergoes various chemical reactions that are pivotal for its activity and synthesis. Key reactions include:

  1. Nucleophilic Attack: The presence of amine groups allows for nucleophilic substitutions that can modify the compound's reactivity.
  2. Cyclization Reactions: These reactions are essential for forming the lactam ring, contributing to the compound's stability and biological function.
  3. Reduction Reactions: These are often employed during synthesis to convert ketones or aldehydes into alcohols or amines, refining the final structure .
Mechanism of Action

The mechanism by which Mycotrienin I exerts its biological effects primarily involves inhibition of fungal growth. It targets specific enzymes within fungal cells that are crucial for cell wall synthesis or other metabolic processes.

Process

  1. Inhibition of Enzyme Activity: Mycotrienin I binds to target enzymes, obstructing their function and leading to cell lysis.
  2. Disruption of Fungal Metabolism: By interfering with metabolic pathways, Mycotrienin I effectively halts fungal proliferation.
  3. Biosynthetic Pathway Interaction: The compound’s biosynthesis involves several gene clusters that regulate its production in Streptomyces collinus, indicating a sophisticated level of control over its synthesis and action .
Physical and Chemical Properties Analysis

Mycotrienin I possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Physical State: Typically exists as a solid under standard conditions.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a narrow range typical for similar compounds.

Relevant Data

  • pH Stability Range: Mycotrienin I maintains stability across a broad pH range, making it suitable for various applications.
  • Thermal Stability: Exhibits moderate thermal stability but may degrade under extreme conditions .
Applications

Mycotrienin I has significant potential applications in scientific research and medicine:

  • Antifungal Agent: Its primary application lies in combating fungal infections, particularly those resistant to conventional treatments.
  • Research Tool: Used as a model compound in studies exploring antibiotic mechanisms and biosynthetic pathways.
  • Pharmaceutical Development: Ongoing research aims to develop derivatives or analogs with enhanced efficacy or reduced toxicity for clinical use .
Chemical Identity and Biosynthetic Origins of Mycotrienin I

Structural Characterization and Stereochemical Configuration

Mycotrienin I (C₃₆H₄₈N₂O₈; molecular weight 636.78 Da) is a 21-membered macrocyclic lactam belonging to the benzoquinone ansamycin class. Its structure features a rigid quinone/hydroquinone aromatic core derived from 3-amino-5-hydroxybenzoic acid (AHBA), connected to an aliphatic "ansa" bridge containing three conjugated double bonds at positions C-4, C-6, and C-8. This triene system confers unique conformational flexibility and bioactivity [1] [6]. The stereochemistry includes multiple chiral centers, notably at C-3, C-5, C-9, C-11, C-13, C-15, C-17, and C-19, with the C-15 configuration critically influencing macrocycle rigidity. Nuclear magnetic resonance and X-ray crystallographic analyses confirm that the C-19 position within the quinone moiety and the geometry of the triene chain (all-trans) are essential for target binding [4] [8].

Table 1: Key Structural Features of Mycotrienin I

Structural ElementChemical AttributesFunctional Role
Aromatic core3-Amino-5-hydroxybenzoate (AHBA)Serves as biosynthetic starter unit; anchors molecular target interactions
Ansa bridgeTriene system (C4=C5, C6=C7, C8=C9)Confers conformational flexibility and membrane permeability
Chiral centers8 stereogenic carbons (e.g., C-15 S configuration)Determines three-dimensional macrocycle folding
C-19 substituentQuinone/hydroquinone redox pairMediates redox-dependent biological activity
Side chainN-Cyclohexanecarbonyl-D-alanine esterEnhances target specificity and cellular uptake

Biosynthetic Pathways in Streptomyces spp.

Mycotrienin I is biosynthesized by Streptomyces rishiriensis and Streptomyces collinus via a hybrid nonribosomal peptide synthetase (NRPS)-type I polyketide synthase (PKS) pathway. The process initiates with the formation of AHBA through the aminoshikimate pathway, where 5-dehydroquinic acid is aminated and aromatized [5] [9]. AHBA synthase (encoded by the ansK gene) catalyzes the final step of AHBA synthesis, which is then loaded onto the PKS complex via an acyl carrier protein (ACP) ligase domain [9].

Chain elongation incorporates seven malonyl-CoA extender units, forming the polyketide backbone. The triene moiety arises from iterative cis double-bond formation by dehydratase domains, followed by isomerization to trans configurations. Concurrently, the cyclohexanecarboxylic acid (CHC) side-chain precursor is derived from shikimic acid through sequential reduction by 1-cyclohexenylcarbonyl-CoA reductase (ChcA) [5] [9]. Notably, D-alanine is incorporated directly (not via L-alanine epimerization) and esterified to CHC by a dedicated NRPS module. The macrocycle is closed by amide bond formation between the AHBA amino group and the terminal PKS carboxyl [5] [9].

Table 2: Key Genes in Mycotrienin I Biosynthesis

GeneFunctionDomain/Activity
ansK3-Amino-5-hydroxybenzoic acid synthaseConverts dehydroquinate to AHBA
chcA1-Cyclohexenylcarbonyl-CoA reductaseCatalyzes final reduction step to cyclohexanecarboxyl-CoA
ansAPolyketide synthase loading moduleACP ligase for AHBA loading
ansJPeptide synthetaseIncorporates D-alanine
ansOCytochrome P450 oxidaseIntroduces C-17 hydroxyl group

Isolation and Purification Methodologies

Mycotrienin I is isolated from fermented broth of Streptomyces rishiriensis strain T-23 using a multi-step process. After 72–96 hours of submerged fermentation, the broth is acidified to pH 3.0 and extracted with ethyl acetate. The crude extract undergoes silica gel chromatography with a stepwise gradient of chloroform/methanol (95:5 to 80:20), separating mycotrienin I (quinone form) from mycotrienin II (hydroquinone form) based on polarity differences [2] [3]. Further purification uses reversed-phase HPLC (C₁₈ column, acetonitrile/water 65:35), yielding >95% pure compound as confirmed by UV spectroscopy (λₘₐₓ 248 nm, 320 nm) and high-resolution mass spectrometry [1] [6]. Typical yields range from 15–20 mg/L of culture broth, with the quinone/hydroquinone ratio influenced by aeration during fermentation [3].

Comparative Analysis with Ansamycin-Class Congeners

Mycotrienin I exhibits distinct structural and functional differences compared to other ansamycins:

  • Geldanamycin: Shares the AHBA core but lacks the triene ansa bridge. While geldanamycin primarily inhibits Hsp90, mycotrienin I targets osteoclast-specific tyrosine kinases (e.g., pp60c-src) [1] [8].
  • Rifamycins: Contain a naphthalenoid chromophore and are inactive against osteoclasts due to their inability to inhibit pp60c-src kinase [1].
  • Cytotrienins: Feature an epoxy moiety in the ansa chain, enhancing pro-apoptotic activity in cancer cells but reducing bone resorption inhibition [8].

Structure-activity relationship (SAR) studies highlight that mycotrienin I’s bioactivity depends critically on:

  • The C-19 quinone/hydroquinone redox system, which facilitates electron transfer during kinase inhibition [1].
  • The uninterrupted trans triene configuration, which optimizes spatial positioning of the ansa bridge for target binding.
  • The N-cyclohexanecarbonyl-D-alanine side chain, which enhances cellular uptake in bone tissue [5] [8].

Properties

CAS Number

82189-03-5

Product Name

Mycotrienin I

IUPAC Name

[(5R,6E,8E,10E,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate

Molecular Formula

C36H48N2O8

Molecular Weight

636.8 g/mol

InChI

InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1

InChI Key

WWUVMHRJRCRFSL-UOZMSBJPSA-N

SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3

Synonyms

ansatrienin A
mycotrienin I

Canonical SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3

Isomeric SMILES

C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\[C@@H]1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.